Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the cyclopropanation of aldehydes to form the bicyclic core structure. This process can be achieved through radical asymmetric intramolecular cyclopropanation using a Cu(I)/secondary amine cooperative catalyst . The reaction conditions often require precise control of temperature and the use of specific solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle reactive intermediates and by-products. Photochemistry can also be employed to access new building blocks via [2+2] cycloaddition, which can be derivatized into the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its reactive functional groups. The chlorosulfonyl group, for example, can participate in nucleophilic substitution reactions, while the bicyclic core provides structural rigidity and specificity in binding interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core structure but differ in functional groups, affecting their reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: These have a similar bicyclic framework but with different ring sizes, leading to variations in chemical behavior and uses.
Uniqueness
Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
IUPAC Name |
ethyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c1-2-14-7(11)8-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQYOKKGTZTISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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